molecular formula C12H14FNO3 B1447621 tert-Butyl (3-fluoro-2-formylphenyl)carbamate CAS No. 1086392-03-1

tert-Butyl (3-fluoro-2-formylphenyl)carbamate

Cat. No.: B1447621
CAS No.: 1086392-03-1
M. Wt: 239.24 g/mol
InChI Key: IMQRAIIYXDNFTK-UHFFFAOYSA-N
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Description

tert-Butyl (3-fluoro-2-formylphenyl)carbamate is an organic compound that features a fluorine atom, a formyl group, and a carbamic acid tert-butyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-fluoro-2-formylphenyl)carbamate typically involves multiple stepsThe final step involves the formation of the carbamic acid tert-butyl ester group through a reaction with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-fluoro-2-formylphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3-fluoro-2-formylphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl (3-fluoro-2-formylphenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester
  • (3-Bromo-2-formyl-phenyl)-carbamic acid tert-butyl ester
  • (3-Methyl-2-formyl-phenyl)-carbamic acid tert-butyl ester

Uniqueness

tert-Butyl (3-fluoro-2-formylphenyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring high stability and specific reactivity .

Biological Activity

tert-Butyl (3-fluoro-2-formylphenyl)carbamate is a synthetic organic compound notable for its unique structural features, including a fluorine atom, a formyl group, and a carbamate moiety. This compound has garnered attention in various fields, including medicinal chemistry and biochemical research, due to its potential therapeutic applications and biochemical interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14FNO3\text{C}_{12}\text{H}_{14}\text{F}\text{N}\text{O}_3

This structure includes:

  • A formyl group (-CHO) which can participate in various chemical reactions.
  • A fluorine atom , which enhances the compound's stability and bioavailability.
  • A tert-butyl carbamate group , which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the fluorine atom's electronic properties may influence the compound's reactivity and interaction with biological systems.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. The compound has been explored for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Biochemical Probes : Due to its unique functional groups, this compound is being studied as a potential biochemical probe for enzyme interactions, particularly in the context of drug discovery and development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory markers
Enzyme inhibitionInteraction with target enzymes

Case Study: Anticancer Activity

In a study examining the anticancer effects of this compound on various cancer cell lines, researchers observed significant inhibition of cell growth at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity and morphological changes in treated cells.

Case Study: Enzyme Interaction

A fragment-based screening approach identified this compound as a potent inhibitor of aspartate transcarbamoylase (ATCase), an enzyme implicated in pyrimidine biosynthesis. The compound exhibited an IC50 value of approximately 4.5 µM against Plasmodium falciparum ATCase, indicating its potential as a lead compound for antimalarial drug development .

Properties

IUPAC Name

tert-butyl N-(3-fluoro-2-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-6-4-5-9(13)8(10)7-15/h4-7H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQRAIIYXDNFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101159518
Record name Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086392-03-1
Record name Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1086392-03-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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